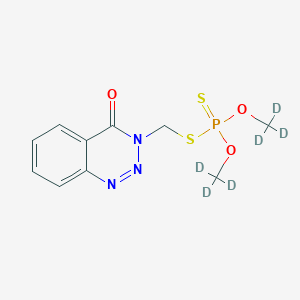

Azinphos-methyl D6; Azinphos-methyl D6 (dimethyl D6)

Description

Mechanistic Basis of Isotope Dilution Mass Spectrometry

Deuterated analogs like azinphos-methyl D6 function as internal standards in isotope dilution mass spectrometry (IDMS), a technique that corrects for analyte loss during sample preparation. The near-identical physicochemical properties of deuterated and non-deuterated compounds ensure co-elution during chromatography and equivalent extraction efficiencies, while their distinct mass-to-charge ratios enable unambiguous differentiation in mass detectors. For example, azinphos-methyl D6 exhibits a molecular ion at m/z 323.36 compared to m/z 317.33 for the native compound, allowing simultaneous quantification without interference.

This approach mitigates matrix effects—ion suppression or enhancement caused by co-eluting substances—which can skew results by up to 30% in unmodified samples. By spiking samples with a known concentration of azinphos-methyl D6 prior to extraction, analysts calculate recovery rates to adjust final pesticide concentrations. A 2024 study demonstrated that using deuterated internal standards reduced inter-laboratory variability in azinphos-methyl quantification from ±22% to ±6% across 12 environmental testing facilities.

Analytical Workflows Incorporating Azinphos-methyl D6

Modern LC-MS/MS methods leverage azinphos-methyl D6 for multi-residue pesticide analysis. A representative protocol involves:

- Sample Preparation : 0.5 g of soil or plant material is spiked with 10 μL of azinphos-methyl D6 (1 μg/mL in methanol), followed by extraction with 10 mL of 9:1 methanol-water (v/v) containing 0.1% acetic acid.

- Chromatography : Separation on a C18 column (150 × 2.0 mm, 3 μm) using a gradient of 0.1% formic acid in water and acetonitrile.

- Mass Detection : Positive electrospray ionization with multiple reaction monitoring (MRM) transitions:

Table 1: Key MRM Parameters for Azinphos-methyl and Its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Azinphos-methyl | 318 | 132 | 15 |

| Azinphos-methyl | 318 | 160 | 10 |

| Azinphos-methyl D6 | 324 | 138 | 15 |

The deuterated analog’s retention time aligns within 0.1 minutes of the native compound, ensuring temporal congruence for accurate ratio calculations. This synchronization is critical given the 16-minute total runtime of high-throughput methods analyzing 59 pesticides and 5 mycotoxins simultaneously.

Properties

Molecular Formula |

C10H12N3O3PS2 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

3-[bis(trideuteriomethoxy)phosphinothioylsulfanylmethyl]-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C10H12N3O3PS2/c1-15-17(18,16-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,7H2,1-2H3/i1D3,2D3 |

InChI Key |

CJJOSEISRRTUQB-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2N=N1 |

Canonical SMILES |

COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azinphos-methyl-(dimethyl-d6) involves the substitution of hydrogen atoms in the dimethoxy groups of azinphos-methyl with deuterium. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of azinphos-methyl-(dimethyl-d6) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the analytical standard .

Chemical Reactions Analysis

Types of Reactions

Azinphos-methyl-(dimethyl-d6) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pesticide Efficacy Studies

Research has demonstrated that Azinphos-methyl D6 is effective in Integrated Pest Management (IPM) programs. Its incorporation into IPM strategies allows for targeted pest control while minimizing environmental impact. Studies have shown that it can significantly reduce pest populations when applied correctly, thus enhancing crop yields and quality .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety of Azinphos-methyl D6 for human health and the environment. These assessments indicate that while there is potential for cholinesterase inhibition in humans exposed to the compound, proper handling and application can mitigate risks. The Acceptable Daily Intake (ADI) has been established at 0.025 mg/kg body weight per day based on comprehensive studies involving human subjects .

Analytical Method Development

Advancements in analytical techniques have improved the detection and quantification of Azinphos-methyl D6 in environmental samples. A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for measuring levels of this pesticide in air sampling matrices, enhancing monitoring capabilities for agricultural applications .

Case Study 1: Efficacy in Citrus Orchards

A field study conducted on citrus orchards demonstrated that Azinphos-methyl D6 effectively controlled pest populations with minimal adverse effects on non-target species. The study reported significant reductions in pest density following treatment, leading to improved fruit quality and yield .

Case Study 2: Occupational Exposure Assessment

An occupational health study evaluated the exposure levels among agricultural workers handling Azinphos-methyl formulations. Results indicated that while some workers exhibited cholinesterase inhibition, those adhering to safety protocols experienced minimal health effects. This highlights the importance of proper training and safety measures in mitigating exposure risks .

Regulatory Considerations

The regulatory landscape surrounding Azinphos-methyl D6 is complex, with ongoing reviews by agencies such as the Australian Pesticides and Veterinary Medicines Authority (APVMA). The compound has undergone several assessments to ensure its safe use in agricultural practices, with recommendations for enhanced labeling and safety instructions to protect users .

Mechanism of Action

Azinphos-methyl-(dimethyl-d6) exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, glands, and central nervous system . The molecular targets involved in this mechanism include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine .

Comparison with Similar Compounds

Key Properties :

- Chemical Formula : C₁₀H₆D₆N₃O₃PS₂

- Molecular Weight : 323.36 g/mol

- CAS Number : 2118245-28-4

- Applications : Analytical standard for pesticide residue quantification, stability studies, and metabolic pathway tracing .

Comparison with Similar Compounds

Azinphos-methyl (Parent Compound)

Azinphos-methyl (CAS 86-50-0) is a thiophosphate organophosphate insecticide. Unlike its deuterated form, it requires bioactivation in the liver to its oxon derivative for potent acetylcholinesterase (AChE) inhibition .

Comparative Data :

| Property | Azinphos-methyl D6 | Azinphos-methyl |

|---|---|---|

| Molecular Weight | 323.36 g/mol | 317.32 g/mol |

| AChE Inhibition (IC₅₀) | Not reported | 189 µM (post-activation) |

| Primary Use | Analytical standard | Agricultural pesticide |

| Bioactivation | Not required | Required for activity |

Key Differences :

Dichlorvos-d6 (Dimethyl D6)

Dichlorvos-d6 (CAS 203645-53-8) is another deuterated organophosphate used as an analytical standard.

Comparative Data :

| Property | Azinphos-methyl D6 | Dichlorvos-d6 |

|---|---|---|

| Chemical Class | Thiophosphate | Organophosphate |

| Molecular Weight | 323.36 g/mol | 292.04 g/mol |

| Applications | Pesticide residue analysis | Environmental monitoring |

| Toxicity | Non-toxic (standard) | Toxic parent compound |

Key Differences :

Methamidophos-d6 (Dimethyl D6)

Methamidophos-d6 (CAS 1219799-41-3) is a deuterated analog of methamidophos, another organophosphate.

Comparative Data :

| Property | Azinphos-methyl D6 | Methamidophos-d6 |

|---|---|---|

| Structure | Benzotriazine-derived | Phosphoramidothioate |

| Molecular Weight | 323.36 g/mol | 183.20 g/mol |

| Analytical Use | Pesticide quantification | Metabolite tracing |

Key Differences :

Cross-Resistance and Degradation Pathways

Azinphos-methyl (parent) exhibits cross-resistance with spinosad and thiacloprid due to shared esterase-mediated detoxification pathways .

Degradation :

Analytical Utility

Resistance Studies

Biological Activity

Azinphos-methyl D6, a dimethyl derivative of azinphos-methyl, is an organophosphate pesticide widely used in agriculture for pest control. Understanding its biological activity is crucial due to its implications for human health and environmental safety. This article reviews the biological activity of azinphos-methyl D6, focusing on its toxicological effects, metabolic pathways, and regulatory assessments.

- Empirical Formula : C₁₀H₁₂N₃O₃PS₂

- Molecular Weight : 317.32 g/mol

- CAS Number : 86-50-0

Azinphos-methyl D6 functions primarily as a cholinesterase inhibitor. It interferes with the normal functioning of the enzyme acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses, which can cause overstimulation of the nervous system. This mechanism is critical in understanding its acute and chronic toxicity profiles.

Acute Toxicity Studies

Acute toxicity studies have shown that azinphos-methyl D6 exhibits significant cholinergic effects. In animal studies, the lowest observed effect level (LOEL) for cholinesterase inhibition was determined to be 0.125 mg/kg body weight per day in dogs over a two-year study period . In humans, a NOEL (No Observed Effect Level) of 0.25 mg/kg body weight per day was established based on plasma cholinesterase inhibition following a four-week oral dosing study .

Chronic Exposure Effects

Chronic exposure studies indicate that workers in agricultural settings may experience greater than 20% inhibition of plasma and red blood cell (RBC) cholinesterase levels following exposure to azinphos-methyl . For instance, studies on citrus pickers have shown significant inhibition levels shortly after pesticide application, emphasizing the need for safety measures during re-entry into treated areas .

Metabolism and Distribution

Azinphos-methyl D6 is rapidly absorbed through gastrointestinal and dermal routes. Studies indicate that after oral administration, peak plasma concentrations occur within 2-3 hours, with significant excretion via urine and bile . Dermal absorption studies in humans showed absorption rates ranging from 23.5% to 29.3% depending on the dose applied .

Metabolites

The primary metabolites of azinphos-methyl include dimethyl benzazimide sulfide and dimethyl benzazimide disulfide, which are formed through hepatic metabolism mediated by cytochrome P-450 enzymes and glutathione-S-transferase . Understanding these metabolites is essential for assessing potential toxicological risks associated with long-term exposure.

Occupational Exposure Studies

- Citrus Workers Study : A study involving citrus workers showed significant plasma cholinesterase inhibition (greater than 20%) at various re-entry days post-application .

- Peach Orchard Workers : Another study reported median RBC cholinesterase activity inhibition of approximately 19% among peach orchard workers exposed to azinphos-methyl during re-entry periods .

These findings highlight the occupational health risks associated with azinphos-methyl exposure, necessitating strict adherence to safety protocols.

Regulatory Considerations

The Australian Pesticides and Veterinary Medicines Authority (APVMA) has conducted comprehensive reviews of azinphos-methyl's safety profile. The reviews concluded that while azinphos-methyl meets regulatory requirements for continued approval, there are ongoing concerns regarding its safety for users and potential environmental impacts . Recommendations include updating product labels to include new safety directions and warning statements.

Q & A

Basic: What analytical methodologies are recommended for quantifying Azinphos-methyl D6 in environmental samples?

Azinphos-methyl D6, a deuterated analog of Azinphos-methyl, is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for residue analysis. Isotopic dilution with deuterated compounds minimizes matrix effects and improves quantification accuracy. For example, solutions of Azinphos-methyl D6 at 100 µg/mL in acetone (DRE-XA10365100AC) are used to spike samples, enabling precise calibration curves . Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate analytes.

- Instrumentation : LC separation using a reversed-phase column (e.g., C18) coupled with MRM (multiple reaction monitoring) modes on MS/MS.

- Validation : Recovery studies (e.g., 70–120% recovery rates) and limit of detection (LOD) determination (typically <0.1 µg/L) .

Advanced: How can researchers address discrepancies in reported toxicity thresholds for Azinphos-methyl across studies?

Discrepancies often arise from variations in test organisms, exposure routes, or analytical methods. For instance, in vitro LC95 values for Azinphos-methyl in ovicidal studies (1.68 ppm) may conflict with field residue data (1.76 ppm in apple flesh) due to differences in bioavailability . To reconcile contradictions:

- Standardize Protocols : Use OECD or EPA guidelines for toxicity assays (e.g., acute toxicity in Daphnia magna or fish models).

- Cross-Validate Assays : Compare in vitro enzyme inhibition (e.g., acetylcholinesterase) with in vivo mortality rates.

- Meta-Analysis : Apply statistical tools like hierarchical Bayesian models to aggregate data from multiple studies, adjusting for covariates (e.g., pH, temperature) .

Basic: What role does Azinphos-methyl D6 play in correcting matrix effects during pesticide residue analysis?

Deuterated internal standards like Azinphos-methyl D6 compensate for ion suppression/enhancement in MS-based methods. For example, in apple flesh analysis, co-eluting matrix components can alter ionization efficiency. By spiking a known concentration of Azinphos-methyl D6, researchers calculate a response factor (RF) to normalize analyte signals . Steps include:

- Isotopic Dilution : Spike samples with D6 analog before extraction.

- Signal Normalization : Use the ratio of analyte-to-internal standard peak areas for quantification.

- Validation : Confirm precision via inter-day reproducibility tests (RSD <15%) .

Advanced: How can cross-resistance to Azinphos-methyl be evaluated in pest populations?

Cross-resistance mechanisms (e.g., metabolic detoxification via cytochrome P450 enzymes) are studied using:

- Bioassays : Dose-response curves comparing LC50 values of Azinphos-methyl with newer pesticides (e.g., spinosad).

- Enzyme Activity Profiling : Measure mixed-function oxidase (MFO) and glutathione-S-transferase (GST) activities in resistant vs. susceptible strains. For example, MFO activity correlates with resistance to Azinphos-methyl and tebufenozide .

- Genomic Analysis : Identify SNPs in detoxification genes (e.g., CYP6G1 in Drosophila) linked to resistance .

Basic: What statistical methods are appropriate for analyzing the efficacy of Azinphos-methyl in insect mortality studies?

Abbott’s formula (100×(X−Y)/X) is widely used to calculate percent control, where X = survival in untreated controls and Y = survival in treated samples. Probable errors for X and Y are computed to assess significance (e.g., differences >3× probable error indicate treatment effect) . Example application:

- Data Interpretation : A study showing 90% control (X=95%, Y=5%) with a probable error of ±2% confirms statistical significance (difference = 90%, error = ±2.8%) .

Advanced: How do environmental factors influence the degradation kinetics of Azinphos-methyl D6 in aquatic systems?

Degradation rates depend on pH, temperature, and microbial activity. Methodological approaches include:

- Hydrolysis Studies : Incubate Azinphos-methyl D6 in buffered solutions (pH 4–9) at 25°C and 40°C, quantifying parent compound decay via LC-MS/MS.

- Photolysis Experiments : Expose samples to UV light (e.g., 254 nm) and monitor degradation products (e.g., oxon analogs) .

- QSAR Modeling : Predict half-lives using quantitative structure-activity relationships based on log Kow and solubility data .

Basic: What quality control measures ensure the reliability of Azinphos-methyl D6 standards in long-term studies?

- Storage : Maintain standards at −20°C in amber vials to prevent photodegradation.

- Certification : Use ISO 17034-accredited materials (e.g., LGC Quality’s DRE-C10365100) with batch-specific certificates of analysis .

- Stability Testing : Perform periodic LC-MS checks to verify purity and concentration (e.g., ±5% deviation over 12 months) .

Advanced: How can researchers model the ecological risks of Azinphos-methyl D6 in non-target species?

- Probabilistic Risk Assessment (PRA) : Combine species sensitivity distributions (SSDs) with environmental concentrations (e.g., NOEC/LOEC benchmarks for aquatic organisms) .

- Microcosm Studies : Expose mesocosms to Azinphos-methyl D6 and monitor macroinvertebrate populations (e.g., Daphnia, algae) over 30 days.

- Biomarker Analysis : Measure cholinesterase inhibition in fish gills as a sublethal endpoint .

Basic: What are the key considerations for designing a field study on Azinphos-methyl residue dissipation in crops?

- Sampling Protocol : Collect fruit/vegetable samples at multiple intervals (0, 1, 3, 7 days post-application).

- Extraction Efficiency : Optimize QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) methods for high-fat matrices (e.g., apple peel).

- Data Normalization : Correct for environmental variables (rainfall, UV exposure) using control plots .

Advanced: What pretreatment strategies mitigate Azinphos-methyl toxicity in mammalian models?

Experimental oximes (e.g., pralidoxime, obidoxime) are evaluated for acetylcholinesterase reactivation:

- Dosage Optimization : Pretreat rats with 20 mg/kg pralidoxime before Azinphos-methyl exposure, reducing mortality from 90% to 30% .

- Mechanistic Studies : Use in vitro brain homogenates to measure oxime-mediated enzyme recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.